4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C14H10ClN3O. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-chloro and 4-methylphenyl group.
Preparation Methods
The synthesis of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives
Scientific Research Applications
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various cellular components. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular proliferation and signaling .
Comparison with Similar Compounds
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar in structure but with a methoxy group instead of a methyl group.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHDSRFXPRKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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